N-benzyl-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[2-methyl-7-(4-methylphenyl)-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-14-8-10-17(11-9-14)19-21-20(24-15(2)29-21)22(28)26(25-19)13-18(27)23-12-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQVBNNONIGWPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 404.49 g/mol. The compound features a thiazole ring fused with a pyridazine moiety, which is essential for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
- Cell Line Studies :
- The compound was tested on several human cancer cell lines using the MTT assay. Results indicated that it exhibits potent inhibitory effects on cell proliferation.
- For instance, in studies involving HepG2 (liver cancer), A549 (lung cancer), and SW620 (colon cancer) cell lines, the compound showed IC50 values comparable to known anticancer agents.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 1.0 | Induction of apoptosis |
| A549 | 1.5 | Cell cycle arrest |
| SW620 | 2.0 | Inhibition of migration |
The biological activity of this compound is attributed to several mechanisms:
-
Apoptosis Induction : Studies have shown that this compound can trigger apoptosis in cancer cells through mitochondrial pathways. Flow cytometry analysis revealed increased apoptotic cells upon treatment.
"The percentages of apoptotic cells were significantly higher in treated groups compared to controls, indicating a clear induction of apoptosis" .
- Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.
Case Studies
In a notable study published in Pharmaceutical Biology, researchers synthesized various thiazole derivatives and evaluated their anticancer properties. Among these compounds, this compound exhibited one of the highest levels of cytotoxicity across multiple cancer cell lines .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Modifications
Thiazolo[4,5-d]pyridazine vs. Pyrimido[4,5-d][1,3]oxazin
Compounds like N-(3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-4-propyl-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide (16c) () replace the thiazolo-pyridazine core with a pyrimido-oxazin system. HPLC data for 16c (99.34% purity, retention time 9.37 min) suggests higher polarity compared to thiazolo-pyridazine derivatives, which may influence pharmacokinetic properties .
Thiazolo[4,5-d]pyridazine vs. Triazolo[1,5-a]pyrazine
N-Cyclohexyl-2-(7-(2,4-dichlorobenzyl)-6-oxo-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)-2-(p-tolyl)acetamide (9a) () features a triazolo-pyrazine core. The dichlorobenzyl substituent enhances lipophilicity (logP ~3.5 estimated) compared to the p-tolyl group in the target compound. This could improve blood-brain barrier penetration but increase metabolic instability .
Substituent Variations
Position 2 Modifications
- Methyl vs. Pyrrolidinyl: The target compound’s 2-methyl group contrasts with N-(4-Fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxo-2-(1-pyrrolidinyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (), which has a pyrrolidinyl group at position 2.
Position 7 Modifications
Acetamide Side Chain Variations
Physicochemical Properties
Research Implications
The target compound’s methyl and p-tolyl substituents balance lipophilicity and metabolic stability, while fluorinated analogues () may offer enhanced target affinity. Core heterocycle modifications (e.g., pyrimido-oxazin in ) highlight trade-offs between polarity and bioactivity. Further studies should explore enzymatic inhibition profiles and pharmacokinetic parameters to validate these hypotheses .
Q & A
Q. What are the established synthesis protocols for N-benzyl-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide?
Q. How is the structural characterization of this compound validated?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions (e.g., p-tolyl aromatic protons at δ 7.2–7.4 ppm, thiazole protons at δ 8.1–8.3 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 416.15) .
- X-ray Crystallography: Single-crystal XRD resolves bond angles and confirms fused-ring geometry (e.g., thiazolo-pyridazine dihedral angles: 5–10°) .
Q. What biological targets are associated with this compound?
Methodological Answer:
- Kinase Inhibition: Thiazolo-pyridazines selectively inhibit tyrosine kinases (e.g., EGFR, IC = 0.8–1.2 µM) via ATP-binding pocket interactions .
- Antimicrobial Activity: Disrupts microbial enzymes (e.g., dihydrofolate reductase) with MIC values of 4–8 µg/mL against Staphylococcus aureus .
- Assays Used:
- Kinase activity: Fluorescence polarization (FP) assays .
- Antimicrobial: Broth microdilution (CLSI guidelines) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Q. How should contradictory bioactivity data across studies be resolved?
Methodological Answer: Contradictions often arise from:
- Purity Variance: Impurities >5% skew IC values (e.g., 95% purity vs. 99%: IC shifts from 1.5 µM to 0.9 µM) .
- Assay Conditions: Differences in ATP concentration (10 µM vs. 100 µM) alter kinase inhibition results .
- Resolution Strategies:
- Re-test compounds under standardized conditions (e.g., 10 µM ATP, 1% DMSO).
- Validate via orthogonal assays (e.g., SPR for binding affinity alongside FP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
